17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)-
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Overview
Description
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is a complex organic compound belonging to the class of kaurane diterpenoids. These compounds are known for their intricate tetracyclic structures and are often found in various natural products, particularly in plants. The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carboxylic acid and other substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is explored for its therapeutic potential. It may serve as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In industry, this compound can be used as a precursor for the synthesis of other valuable chemicals or as an additive in various products, such as cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Kaurenoic acid: Another kaurane diterpenoid with similar structural features but different functional groups.
Steviol: A diterpenoid glycoside with a similar tetracyclic core but additional sugar moieties.
Gibberellic acid: A plant hormone with a related structure but distinct biological functions.
Uniqueness
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1R,4R,5S,9R,10S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17+,18+,19+,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVUFODCZDRVSS-GMZFERAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@]4(CCC[C@]([C@@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27975-19-5 |
Source
|
Record name | (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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